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Compound of Interest

Compound Name: 5-Chlorosalicylic Acid

Cat. No.: B044635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Chlorosalicylic Acid (5-CSA), a compound of interest in pharmaceutical research and

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and quality control.

Spectroscopic Data Summary
The spectroscopic data for 5-Chlorosalicylic Acid is summarized in the tables below. These

tables provide a quick reference for the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Disclaimer: Experimental ¹H NMR data for 5-Chlorosalicylic Acid was not readily available in

the searched databases. The following data is a prediction based on established principles of

NMR spectroscopy and typical chemical shifts for analogous compounds. The solvent is

assumed to be DMSO-d₆.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 - 13.0 Broad Singlet - -COOH

~10.0 - 11.0 Broad Singlet - Ar-OH

~7.8 Doublet ~2.5 H-6

~7.5 Doublet of Doublets ~8.8, 2.5 H-4

~7.0 Doublet ~8.8 H-3

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Disclaimer: Experimental ¹³C NMR data for 5-Chlorosalicylic Acid was not readily available in

the searched databases. The following data is a prediction based on established principles of

NMR spectroscopy and typical chemical shifts.

Chemical Shift (δ) ppm Assignment

~172 C=O (Carboxylic Acid)

~158 C-OH

~135 C-4

~130 C-6

~125 C-Cl

~120 C-2

~118 C-3

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3230 Strong, Broad O-H stretch (Phenolic)

~1670 Strong C=O stretch (Carboxylic Acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic)

~1290 Strong C-O stretch (Carboxylic Acid)

~1230 Strong C-O stretch (Phenolic)

~820 Strong C-H bend (out-of-plane)

~700 Medium C-Cl stretch

Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

172/174 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

154/156 High [M-H₂O]⁺

126/128 High [M-H₂O-CO]⁺

Experimental Workflow
The general workflow for the spectroscopic analysis of a solid sample like 5-Chlorosalicylic
Acid is depicted below.
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Caption: A generalized workflow for the spectroscopic analysis of 5-Chlorosalicylic Acid.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5-Chlorosalicylic Acid is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker

Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately

15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
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¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 5-
Chlorosalicylic Acid is mixed with about 100-200 mg of dry potassium bromide (KBr)

powder. The mixture is then pressed in a die under high pressure to form a transparent

pellet.

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared

spectrometer.

Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample

compartment is recorded to subtract the contributions of atmospheric water and carbon

dioxide.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and

the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample like 5-Chlorosalicylic Acid, introduction into the

mass spectrometer can be achieved via a direct insertion probe or by using a gas

chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-

MS, the sample is first dissolved in a suitable solvent.
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Ionization: Electron Ionization (EI) is a common method for the analysis of small organic

molecules. In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating the mass spectrum.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which

corresponds to the molecular weight of the compound, and the fragmentation pattern, which

provides structural information. For 5-Chlorosalicylic Acid, the presence of a chlorine atom

will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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